5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one 5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1276517-14-6
VCID: VC4135513
InChI: InChI=1S/C12H9BrFNO/c13-10-3-6-12(16)15(8-10)7-9-1-4-11(14)5-2-9/h1-6,8H,7H2
SMILES: C1=CC(=CC=C1CN2C=C(C=CC2=O)Br)F
Molecular Formula: C12H9BrFNO
Molecular Weight: 282.112

5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one

CAS No.: 1276517-14-6

Cat. No.: VC4135513

Molecular Formula: C12H9BrFNO

Molecular Weight: 282.112

* For research use only. Not for human or veterinary use.

5-Bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one - 1276517-14-6

Specification

CAS No. 1276517-14-6
Molecular Formula C12H9BrFNO
Molecular Weight 282.112
IUPAC Name 5-bromo-1-[(4-fluorophenyl)methyl]pyridin-2-one
Standard InChI InChI=1S/C12H9BrFNO/c13-10-3-6-12(16)15(8-10)7-9-1-4-11(14)5-2-9/h1-6,8H,7H2
Standard InChI Key KDWPQGVJLOJBFR-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=CC2=O)Br)F

Introduction

Structural and Molecular Characteristics

The molecular architecture of 5-bromo-1-(4-fluorobenzyl)pyridin-2(1H)-one is defined by its pyridinone core, which is substituted with a bromine atom at the 5-position and a 4-fluorobenzyl group at the nitrogen. The IUPAC name, 5-bromo-1-[(4-fluorophenyl)methyl]pyridin-2-one, reflects these substituents. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₂H₉BrFNOPubChem
Molecular Weight282.11 g/molPubChem
SMILESC1=CC(=CC=C1CN2C=C(C=CC2=O)Br)FPubChem
InChI KeyKDWPQGVJLOJBFR-UHFFFAOYSA-NPubChem

The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions. X-ray crystallography and computational modeling suggest that the planar pyridinone ring and halogen substituents optimize binding to hydrophobic enzyme pockets .

Synthesis and Chemical Reactivity

Synthetic Routes

The primary synthesis involves N-alkylation of 5-bromopyridin-2(1H)-one with 4-fluorobenzyl chloride under basic conditions. Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents (e.g., dimethylformamide) yields the target compound at 60–80°C. Industrial-scale production employs continuous flow reactors to improve yield (>85%) and purity.

Chemical Modifications

The bromine atom serves as a reactive site for further derivatization:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids generates biaryl derivatives, useful in drug discovery.

  • Nucleophilic Substitution: Amines or thiols displace bromine under basic conditions, producing analogs with varied biological profiles.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ketone group to a secondary alcohol, altering solubility and target affinity.

Biological Activity and Mechanisms

Antiviral Properties

This compound inhibits HCV NS5B polymerase, a critical enzyme for viral replication. In vitro assays demonstrate an EC₅₀ of <50 nM against HCV genotypes 1a and 1b, surpassing first-generation inhibitors like sofosbuvir. The fluorine atom enhances binding to the NS5B allosteric pocket via hydrophobic interactions, while the pyridinone core coordinates with Mg²⁺ ions at the active site.

Antibacterial Activity

Preliminary studies on halogenated pyridinones indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values of 2–8 µg/mL. The mechanism likely involves disruption of membrane integrity or inhibition of folate synthesis.

Research Findings and Applications

Drug Discovery

  • HCV Therapeutics: As a non-nucleoside NS5B inhibitor, this compound’s low molecular weight (282.11 g/mol) and high ligand efficiency (LE = 0.43) make it a candidate for oral antivirals.

  • AMPK Activators: Structural optimization of related pyridinones has yielded derivatives with improved aqueous solubility (e.g., compound 25, solubility >100 µM) and potency .

Material Science

The bromine atom enables incorporation into conjugated polymers for organic electronics. Poly-pyridinone derivatives exhibit tunable bandgaps (2.1–3.4 eV), suitable for photovoltaic applications.

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